molecular formula C11H7F3N6OS B12241482 N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

Cat. No.: B12241482
M. Wt: 328.28 g/mol
InChI Key: JUAZEUFPEHFJDX-UHFFFAOYSA-N
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Description

N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrimidine ring, and a triazolo-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide typically involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and consistent production of the compound, meeting the demands of research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrimidines and triazolo-thiazole derivatives. These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness

N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is unique due to its specific combination of functional groups and structural motifs

Properties

Molecular Formula

C11H7F3N6OS

Molecular Weight

328.28 g/mol

IUPAC Name

N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

InChI

InChI=1S/C11H7F3N6OS/c12-11(13,14)7-1-2-15-8(19-7)9(21)16-3-6-4-22-10-17-5-18-20(6)10/h1-2,4-5H,3H2,(H,16,21)

InChI Key

JUAZEUFPEHFJDX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)C(=O)NCC2=CSC3=NC=NN23

Origin of Product

United States

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